molecular formula C19H26N2O2 B8562241 benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate

benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate

Cat. No.: B8562241
M. Wt: 314.4 g/mol
InChI Key: KWXOSBQESWOFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A related compound with a similar piperidine structure but differing in functional groups.

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Another piperidine derivative with hydroxyl functionality.

Uniqueness

benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

benzyl 4-(piperidin-1-ylmethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C19H26N2O2/c22-19(23-16-18-7-3-1-4-8-18)21-13-9-17(10-14-21)15-20-11-5-2-6-12-20/h1,3-4,7-8,15H,2,5-6,9-14,16H2

InChI Key

KWXOSBQESWOFKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C=C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl 4-formylpiperidine-1-carboxylate (22.35 g) in toluene (300 mL) was added piperidine (11.55 g). The mixture was stirred at reflux under a Dean-Stark trap overnight. The mixture was then concentrated under vacuum and the residue was used directly in the next step.
Quantity
22.35 g
Type
reactant
Reaction Step One
Quantity
11.55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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